molecular formula C19H14F3NO3 B11387827 7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B11387827
M. Wt: 361.3 g/mol
InChI Key: ZAFVGHKQMULZBA-UHFFFAOYSA-N
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Description

7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its pharmacological properties, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, green solvents, and catalysts to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Jones reagent, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Trifluoromethylating Agents: Trifluoromethyl iodide, trifluoromethyl sulfonates

Major Products Formed

    Oxidation: Formation of oxo derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Introduction of various functional groups

Scientific Research Applications

7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as monoamine oxidase B (MAO-B), which plays a role in neurodegenerative diseases . The inhibition of MAO-B leads to a decrease in the breakdown of neurotransmitters, thereby exerting neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylchromen-2-one: A chromene derivative with hydroxyl and methyl groups.

    4-oxo-4H-chromene-2-carboxamide: A chromene derivative with a carboxamide group.

    Trifluoromethylated Chromenes: Chromene derivatives with trifluoromethyl groups.

Uniqueness

The uniqueness of 7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide lies in its combination of the trifluoromethyl group and the chromene core, which enhances its pharmacological properties and makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H14F3NO3

Molecular Weight

361.3 g/mol

IUPAC Name

7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C19H14F3NO3/c1-10-6-7-14-15(24)9-16(26-17(14)11(10)2)18(25)23-13-5-3-4-12(8-13)19(20,21)22/h3-9H,1-2H3,(H,23,25)

InChI Key

ZAFVGHKQMULZBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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